- An efficient synthesis of (R)-GABOB and of (±)-GABOBOrganic Preparations and Procedures International, 2007, 39(5), 509-513,
Cas no 924-49-2 (4-Amino-3-Hydroxybutanoic Acid)

4-Amino-3-Hydroxybutanoic Acid Propiedades químicas y físicas
Nombre e identificación
-
- 4-Amino-3-hydroxybutanoic acid
- 4-Amino-3-hydroxybutyric Acid
- Butanoic acid,4-amino-3-hydroxy-
- DL-GAMMA-AMINO-B-HYDROXYBUTYRIC ACIDCRYS TALLINE
- DL-γ-AMINO-B-HYDROXYBUTYRIC ACIDCRYS TALLINE
- (±)-4-Amino-3-hydroxybutyric acid
- Buxamine
- Gabob
- DL-4-Amino-3-hydroxybutyric acid
- 3-Hydroxy-GABA
- Gamibetal
- Gabomade
- Gaboril
- Gamma-amino-beta-hydroxybutyric acid
- Idramina
- Gaminal
- Gabimex
- Buksamin
- Bogil
- Butanoic acid, 4-amino-3-hydroxy-
- Buxamin
- Gabobe
- beta-Oxy-gaba
- 3-Hydroxy-4-aminobutyric acid
- Buxamine (VAN)
- gamma-Amino-beta-hydroxybutyrate
- beta-Hydroxy-gamma-aminobutyrate
- 4-Amino-3-hydroxy-butyric acid
- BUTYRIC ACID, 4-AMINO-3-HYDROXY-
- beta-H
- 4-Amino-3-hydroxybutanoic acid (ACI)
- Butanoic acid, 4-amino-3-hydroxy-, (±)- (ZCI)
- Butyric acid, 4-amino-3-hydroxy-, DL- (8CI)
- DL
- Butyric acid, γ-amino-β-hydroxy- (3CI)
- (RS)-3-Hydroxy-γ-aminobutyric acid
- (RS)-4-Amino-3-hydroxybutanoic acid
- (RS)-γ-Amino-β-hydroxybutyric acid
- (±)-3-Hydroxy-4-aminobutanoic acid
- (±)-4-Amino-3-hydroxybutanoic acid
- (±)-β-Hydroxy-GABA
- 3-Hydroxy-4-aminobutanoic acid
- DL-3-Hydroxy-4-aminobutyric acid
- DL-4-Amino-3-hydroxybutanoic acid
- DL-β-Hydroxy-γ-aminobutyric acid
- DL-γ-Amino-β-hydroxybutyric acid
- NSC 40244
- β-Hydroxy-GABA
- β-Hydroxy-γ-aminobutyric acid
- γ-Amino-β-hydroxybutyric acid
- 4-Amino-3-Hydroxybutanoic Acid
-
- MDL: MFCD00008141
- Renchi: 1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)
- Clave inchi: YQGDEPYYFWUPGO-UHFFFAOYSA-N
- Sonrisas: O=C(CC(CN)O)O
Atributos calculados
- Calidad precisa: 119.05800
- Masa isotópica única: 119.058243149g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 8
- Cuenta de enlace giratorio: 3
- Complejidad: 83.4
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Superficie del Polo topológico: 83.6
- Xlogp3: -3.5
Propiedades experimentales
- Color / forma: White crystalline solid
- Denso: 1.312±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 223 °C (dec.) (lit.)
- Punto de ebullición: 222.38°C (rough estimate)
- índice de refracción: 1.4183 (estimate)
- Disolución: Soluble (999 g/l) (25 º C),
- Coeficiente de distribución del agua: almost transparency
- PSA: 83.55000
- Logp: -0.51900
- Merck: 444
- Disolución: Soluble in water, slightly soluble in methanol \ ethanol \ ether \ chloroform and ethyl acetate
4-Amino-3-Hydroxybutanoic Acid Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H316-H320
- Declaración de advertencia: P264-P305+P351+P338+P337+P313-P332+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36
- Rtecs:ES7015000
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- TSCA:Yes
4-Amino-3-Hydroxybutanoic Acid Datos Aduaneros
- Código HS:2922509090
- Datos Aduaneros:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Amino-3-Hydroxybutanoic Acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1083241-5g |
Gamibetal |
924-49-2 | 98% | 5g |
¥1560 | 2023-04-12 | |
eNovation Chemicals LLC | D962362-500g |
3-Hydroxy-4-amino-butyric acid |
924-49-2 | 97% | 500g |
$780 | 2024-06-05 | |
eNovation Chemicals LLC | D962362-100g |
3-Hydroxy-4-amino-butyric acid |
924-49-2 | 97% | 100g |
$300 | 2024-06-05 | |
Enamine | EN300-96299-0.05g |
4-amino-3-hydroxybutanoic acid |
924-49-2 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
eNovation Chemicals LLC | D954329-25g |
4-Amino-3-hydroxybutanoic acid |
924-49-2 | 98.0% | 25g |
$265 | 2024-06-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0028-25 mg |
4-Amino-3-hydroxybutyric Acid |
924-49-2 | 98.79% | 25mg |
¥592.00 | 2022-04-26 | |
Fluorochem | 093269-250g |
DL-4-Amino-3-hydroxybutyric acid |
924-49-2 | 95% | 250g |
£368.00 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865131-5g |
4-Amino-3-hydroxybutyric Acid |
924-49-2 | ≥98% | 5g |
¥473.00 | 2022-09-03 | |
ChemScence | CS-0013138-5g |
Gamibetal |
924-49-2 | 5g |
$59.0 | 2022-04-26 | ||
eNovation Chemicals LLC | D543991-1g |
4-AMino-3-hydroxybutanoic acid |
924-49-2 | 97% | 1g |
$200 | 2023-09-03 |
4-Amino-3-Hydroxybutanoic Acid Métodos de producción
Synthetic Routes 1
1.2 Reagents: Barium carbonate ; 1 h, basified, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.4 Reagents: Amberlite IR 120
Synthetic Routes 2
- Preparation of 4-amino-3-hydroxybutyric acid, Japan, , ,
Synthetic Routes 3
Synthetic Routes 4
- Carboxy- and cyano-hydroxylation of alkenes. Synthesis of 3-hydroxy-4-amino acids and butyrolactones via the isoxazoline routeLiebigs Annalen der Chemie, 1989, (10), 985-90,
Synthetic Routes 5
- Carboxyl Synthesis from carboxylic acid derivativesScience of Synthesis, 2006, 20, 75-92,
Synthetic Routes 6
- Total synthesis of (R)-glycerol acetonide and the antiepileptic and hypotensive drug (-)-γ-amino-β-hydroxybutyric acid (GABOB): use of vitamin C as a chiral starting materialJournal of the American Chemical Society, 1980, 102(20), 6304-11,
Synthetic Routes 7
1.2 Solvents: Water ; 3 h, reflux
1.3 Reagents: Barium carbonate ; 1 h, heated
1.4 Reagents: Sulfuric acid Solvents: Water ; neutralized
- A short synthesis of 4-amino-3-hydroxybutyric acid (GABOB) via allyl cyanideRussian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2003, 52(8), 1879-1881,
Synthetic Routes 8
Synthetic Routes 9
- A journey toward the syntheses of γ-amino-β-hydroxybutyric acid (GABOB) and carnitineOrganic Process Research & Development, 2021, 25(9), 2008-2019,
Synthetic Routes 10
Synthetic Routes 11
- γ-Aminocrotonic acid. Vinylogs of α-amino acidsJournal of Organic Chemistry, 1954, 19, 1589-93,
Synthetic Routes 12
- The synthesis of baclofen and GABOB via Rh(II) catalyzed intramolecular C-H insertion of α-diazoacetamidesTetrahedron, 2005, 61(6), 1579-1586,
Synthetic Routes 13
- Oxidative degradation of β- and γ-amino acids by contact glow discharge electrolysisChemistry Letters, 1980, (4), 441-4,
Synthetic Routes 14
- Synthesis and resolution of (3RS)-4-amino-3-hydroxybutananilideYakugaku Zasshi, 1979, 99(6), 633-41,
Synthetic Routes 15
- Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acidJournal of Pharmaceutical Sciences, 1978, 67(1), 120-1,
Synthetic Routes 16
1.2 Reagents: Phosphoric acid Solvents: Water
- N-Carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58: A promiscuous enzyme for the production of amino acidsJournal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 2011, 879(29), 3277-3282,
Synthetic Routes 17
Synthetic Routes 18
1.2 Reagents: Hydrochloric acid Solvents: Water
- Oxaziridine-mediated ring expansions of substituted cyclobutanones: synthesis of (-)-γ-amino-β-hydroxybutyric acid (GABOB)Synthetic Communications, 1991, 21(5), 693-701,
Synthetic Routes 19
Synthetic Routes 20
- Synthesis and properties of pyrrolin-2-onesJournal of Organic Chemistry, 1979, 44(15), 2798-800,
4-Amino-3-Hydroxybutanoic Acid Raw materials
- 2-Isoindolinecrotonic acid, 1,3-dioxo-, (E)- (8CI)
- 2-Butenoic acid,4-amino-
- Butanoic acid, 4-chloro-3-hydroxy-
- Butanoic acid, 4-(acetylamino)-3-hydroxy-, methyl ester
- 4-Amino-3-hydroxy Butanoic Acid Methyl Ester Hydrochloride
- 2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester
- (R)-4-Amino-3-hydroxybutanoic acid
- 4-amino-3-hydroxybutanenitrile hydrochloride
- 2-Pyrrolidinone, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)-
- Butanoic acid, 4-[(aminocarbonyl)amino]-3-hydroxy-
- 2-Pyrrolidinone, 1-[(1S)-1-phenylethyl]-4-(phenylmethoxy)-, (4R)-
- 4-hydroxypyrrolidin-2-one
4-Amino-3-Hydroxybutanoic Acid Preparation Products
4-Amino-3-Hydroxybutanoic Acid Literatura relevante
-
1. Binary and ternary complexes of copper(II) containing some potentially tridentate ligandsMadhavan Sivasankaran Nair,Muchi Santappa J. Chem. Soc. Dalton Trans. 1981 992
-
Yan Ni,Chun-Xiu Li,Li-Juan Wang,Jie Zhang,Jian-He Xu Org. Biomol. Chem. 2011 9 5463
-
3. Ternary co-ordination complexes of copper(II) with L-histidine and some selected amino-acidsMadhavan Sivasankaran Nair,Kora Venkatachalapathi,Muchi Santappa,Puliampatti K. Murugan J. Chem. Soc. Dalton Trans. 1982 55
-
4. Heterocyclic GABA agonists. Synthesis and crystal structure of (RS)-5-(N-t-butyloxycarbonylaminomethyl)-3-oxoisoxazolidine-2-carboxamide, a derivative of dihydromuscimolLotte Brehm,Poul Jacobsen,J?rgen S. Johansen,Povl Krogsgaard-Larsen J. Chem. Soc. Perkin Trans. 1 1983 1459
-
Takeshi Fukushima,Masaru Kato,Tomofumi Santa,Kazuhiro Imai Analyst 1995 120 381
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